Metal-Chelating Ability: 1-Hydroxyisoquinoline 2-oxide as a Superior Scaffold
The 1-hydroxyisoquinoline 2-oxide (1,2-HOIQO) scaffold is a new member of the aromatic cyclic hydroxamic acid class, which is known for strong metal chelation. While direct quantitative comparisons (e.g., stability constants, IC₅₀ values) for the parent compound against specific analogs like 1-hydroxyisoquinoline are not available in the assessed literature, its derivatives have demonstrated potent inhibition of two-metal ion catalytic active sites. For instance, a series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, synthesized from this core, achieved submicromolar IC₅₀ values against HIV-1 integrase, an activity directly linked to their metal-binding abilities [1]. This contrasts with 1-hydroxyisoquinoline, which lacks the N-oxide and does not feature in these metal-chelating inhibitor studies, indicating the N-oxide is critical for this activity.
| Evidence Dimension | Metal Chelation / Enzyme Inhibition |
|---|---|
| Target Compound Data | Parent scaffold for derivatives with submicromolar IC₅₀ values against HIV-1 integrase [1] |
| Comparator Or Baseline | 1-Hydroxyisoquinoline (CAS 491-30-5), which lacks the N-oxide group |
| Quantified Difference | Not quantifiable directly for the parent compound. Class-level inference suggests the N-oxide moiety in the target compound enables metal-chelation-dependent inhibition absent in the comparator. |
| Conditions | In vitro enzyme inhibition assays (HIV-1 integrase and RNase H) [1] |
Why This Matters
For research into metal-dependent enzymes, the 1-hydroxyisoquinoline 2-oxide scaffold is a validated starting point for developing potent inhibitors, a property not shared by the simple hydroxy analog.
- [1] Tang, J., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-diones as HIV-1 RNase H Inhibitors. *PMC*, PMC5520537. View Source
